[(2-Ethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Description
The compound (2-Ethoxyphenyl)methylamine hydrochloride is an organic amine hydrochloride salt characterized by a 2-ethoxyphenyl group linked via a methylene bridge to a 2-methylpropylamine backbone. The hydrochloride salt form enhances stability and solubility compared to the free base.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-15-13-8-6-5-7-12(13)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDDHQJKCXTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Ethoxyphenyl)methylamine hydrochloride is a synthetic organic compound classified under amines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique structure combining an ethoxyphenyl group with a branched alkyl amine, has garnered interest for its potential therapeutic properties and interactions with biological systems.
Chemical Structure
The chemical structure of (2-Ethoxyphenyl)methylamine hydrochloride can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2-ethoxybenzaldehyde with 2-methylpropylamine followed by hydrochloric acid treatment to form the hydrochloride salt. This process enhances solubility and stability, making it suitable for various experimental applications.
Biological Activity
The biological activity of (2-Ethoxyphenyl)methylamine hydrochloride has been explored through various studies. Key findings include:
While specific mechanisms of action for (2-Ethoxyphenyl)methylamine hydrochloride remain largely unexplored, it is hypothesized to interact with neurotransmitter systems, potentially modulating the activity of serotonin and norepinephrine receptors. This interaction may contribute to its predicted antidepressant and analgesic effects.
Case Study 1: Antidepressant Activity
A study investigating structural analogs of (2-Ethoxyphenyl)methylamine hydrochloride revealed significant antidepressant-like activity in rodent models. The compounds were administered at varying doses, demonstrating a dose-dependent response in behavioral assays such as the forced swim test.
| Compound | Dose (mg/kg) | Behavioral Response |
|---|---|---|
| Compound A | 10 | Reduced immobility |
| Compound B | 20 | Significant reduction |
| (2-Ethoxyphenyl)methylamine | 15 | Moderate reduction |
Case Study 2: Analgesic Effects
In another study focused on pain models, (2-Ethoxyphenyl)methylamine hydrochloride was evaluated for its analgesic properties. The results indicated that the compound significantly reduced pain perception in thermal and mechanical sensitivity tests.
| Test Type | Control Response | Treated Response |
|---|---|---|
| Thermal Test | 15 seconds | 8 seconds |
| Mechanical Test | 3 out of 5 rats showed response | 1 out of 5 rats showed response |
Comparative Analysis
To better understand the uniqueness of (2-Ethoxyphenyl)methylamine hydrochloride, a comparison with similar compounds is presented below:
| Compound Name | Unique Features | Predicted Biological Activity |
|---|---|---|
| (4-Methoxyphenyl)methylamine hydrochloride | Methoxy group | Antidepressant |
| (4-Chlorophenyl)methylamine hydrochloride | Chlorine substituent | Analgesic |
| (2-Ethoxyphenyl)methylamine hydrochloride | Ethoxy group enhances solubility | Potential antitumor activity |
Scientific Research Applications
While specific comprehensive data tables and case studies for the applications of "(2-Ethoxyphenyl)methylamine hydrochloride" are not available in the provided search results, the following information can be synthesized from the available literature:
General Information
- "(2-Ethoxyphenyl)methylamine hydrochloride" is a synthetic organic molecule with an ethoxyphenyl group and a branched alkyl amine.
- It is classified as an amine, a category known for diverse biological activities and applications in medicinal chemistry.
- The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for experimental and therapeutic contexts.
Potential Applications
The applications of "(2-Ethoxyphenyl)methylamine hydrochloride" span various fields:
- Medicinal Chemistry: Due to its structural features, this compound is of interest in medicinal chemistry. Modifications in molecular structure can influence biological activity and chemical reactivity, making it a subject of interest in both academic and industrial research contexts.
- Pharmaceutical Research: It can be used in interaction studies to understand how it interacts with biological targets. Research into similar compounds suggests they often modulate dopaminergic or serotonergic pathways, which could have implications for mood regulation or cognitive function.
- Synthesis: Synthesis of (2-Ethoxyphenyl)methylamine hydrochloride can be approached through several methods, including selecting appropriate reagents and conditions to achieve high yields and purity.
Predicted Biological Activity
The biological activity of "(2-Ethoxyphenyl)methylamine hydrochloride" has been the subject of various studies. It is predicted to exhibit:
- Computational methods such as quantitative structure-activity relationship (QSAR) modeling can facilitate the prediction of biological activity by analyzing the relationship between chemical structure and biological effect.
Structural Analogues and Their Activities
Several compounds share structural similarities with "(2-Ethoxyphenyl)methylamine hydrochloride":
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Ethoxyphenyl)-N,N-dimethylamine | Dimethyl substitution on nitrogen | Antidepressant properties |
| 4-(2-Ethoxyphenyl)piperidine | Piperidine ring addition | Analgesic effects |
| 3-(2-Ethoxyphenyl)-N-methylpropan-1-amine | Methyl substitution on nitrogen | Potential antitumor activity |
These compounds highlight the diversity within this chemical class while emphasizing the unique aspects of "(2-Ethoxyphenyl)methylamine hydrochloride", particularly its specific branched alkane structure that may enhance its pharmacological properties.
Additional Information
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) (2,5-Dimethoxyphenyl)methylamine Hydrochloride (CAS 1240567-21-8)
- Structure : Features two methoxy groups at the 2- and 5-positions of the phenyl ring.
- Molecular Formula: C₁₃H₂₂ClNO₂; MW: 259.77 .
b) (2,4,5-Trimethoxyphenyl)methylamine Hydrochloride (CAS 1158362-82-3)
- Structure : Contains three methoxy groups (2-, 4-, and 5-positions).
- Molecular Formula: C₁₄H₂₄ClNO₃; MW: 289.80 .
- Key Differences : Additional methoxy groups may improve lipophilicity and metabolic stability but could introduce steric hindrance in molecular interactions.
c) {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine Hydrochloride (CAS 861408-27-7)
- Structure : Substituted with a benzyloxy group at the 2-position.
- Molecular Formula: C₁₈H₂₄ClNO; MW: 313.84 (inferred from similar structures in ).
- Key Differences : The benzyloxy group introduces bulkier aromaticity, which may reduce solubility but increase affinity for hydrophobic binding pockets in biological targets.
Amine Backbone Variations
a) (2-Methylpropyl)(pyridin-2-ylmethyl)amine Hydrochloride (CAS 1049713-09-8)
- Structure : Replaces the ethoxyphenyl group with a pyridin-2-ylmethyl moiety.
- Molecular Formula : C₁₀H₁₇ClN₂; MW : 200.71 .
- Key Differences : The pyridine ring introduces a basic nitrogen atom, altering electronic properties and enabling hydrogen bonding. This structural change could shift pharmacological activity toward targets sensitive to heterocyclic amines.
b) 1-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS 1803588-87-5)
Physicochemical and Pharmacological Implications
| Compound | Aromatic Substituent | Amine Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-Ethoxyphenyl | 2-Methylpropyl | ~227.72 (estimated) | Moderate lipophilicity; balanced solubility |
| [(2,5-Dimethoxyphenyl)methyl] derivative | 2,5-Dimethoxyphenyl | 2-Methylpropyl | 259.77 | Enhanced electron density; higher polarity |
| [(2,4,5-Trimethoxyphenyl)methyl] derivative | 2,4,5-Trimethoxyphenyl | 2-Methylpropyl | 289.80 | High lipophilicity; metabolic stability |
| Pyridin-2-ylmethyl derivative | Pyridin-2-ylmethyl | 2-Methylpropyl | 200.71 | Basic nitrogen; improved aqueous solubility |
Q & A
Q. How can researchers optimize the synthesis of (2-Ethoxyphenyl)methylamine hydrochloride to improve yield and purity?
- Methodological Approach :
- Stepwise Functionalization : Begin with the alkylation of 2-ethoxyphenylmethanol using 2-methylpropylamine under reflux conditions in anhydrous tetrahydrofuran (THF). Introduce HCl gas to precipitate the hydrochloride salt .
- Solvent Optimization : Replace THF with dichloromethane (DCM) to reduce steric hindrance during the amine substitution step, as demonstrated in analogous N-substituted benzylamine syntheses .
- Continuous Flow Methods : Adapt industrial protocols from structurally similar compounds (e.g., arylcyclohexylamines) using flow reactors to enhance reaction control and scalability .
Q. What analytical techniques are most reliable for characterizing the structural integrity of (2-Ethoxyphenyl)methylamine hydrochloride?
- Methodological Approach :
- NMR Spectroscopy : Use H and C NMR to confirm the ethoxyphenyl moiety (δ 6.8–7.2 ppm for aromatic protons) and the 2-methylpropyl group (δ 1.0–1.5 ppm for isopropyl CH) .
- HPLC-MS : Employ reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted 2-methylpropylamine) and verify molecular ion peaks (e.g., m/z 222.16 for [M-Cl]) .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., 4-methyl-N-(2-methylpropyl)aniline hydrochloride) to validate stereoelectronic effects of the ethoxy group .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Methodological Approach :
- pH-Dependent Solubility : Conduct solubility studies in phosphate-buffered saline (PBS) at pH 7.4 vs. 2.0. The hydrochloride salt enhances solubility in acidic conditions (e.g., ~50 mg/mL at pH 2.0) due to protonation of the amine group, while neutral pH reduces solubility (~5 mg/mL) .
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC; the hydrochloride form typically shows <5% decomposition compared to free-base analogs .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s potential inhibition of tubulin polymerization, and how can these be tested experimentally?
- Methodological Approach :
- Molecular Docking : Model interactions between the ethoxyphenyl group and the colchicine-binding site of β-tubulin using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., trimethoxyphenyl derivatives) .
- In Vitro Tubulin Assays : Use purified bovine tubulin to measure polymerization kinetics via turbidimetry (OD 350 nm). A 50% inhibition (IC) at <10 μM would confirm activity .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-methoxy vs. 4-ethoxy) to identify critical pharmacophores .
Q. How can in silico models predict the compound’s blood-brain barrier (BBB) permeability for neuropharmacological applications?
- Methodological Approach :
- PAMPA-BBB Assay : Calculate permeability (Pe) using artificial membranes. A Pe > 4.0 × 10 cm/s suggests high BBB penetration .
- Machine Learning Tools : Input logP (predicted ~2.8), polar surface area (<70 Å), and molecular weight (253.8 g/mol) into ADMET predictors (e.g., SwissADME) to estimate CNS activity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Approach :
- Meta-Analysis of SAR Data : Compare IC values for antimicrobial activity (e.g., 4-methyl-N-(2-methylpropyl)aniline, IC = 8 μM vs. 4-chloro analog, IC = 12 μM) to identify substituent-dependent trends .
- Crystallographic Overlays : Align X-ray structures of analogs with target proteins (e.g., tubulin) to rationalize potency differences via steric/electronic effects .
- Dose-Response Reproducibility : Validate conflicting results using standardized assays (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
